molecular formula C18H17N3O6S B2795168 N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-3,4-dimethoxybenzamide CAS No. 886928-89-8

N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-3,4-dimethoxybenzamide

カタログ番号: B2795168
CAS番号: 886928-89-8
分子量: 403.41
InChIキー: BVGDHVIABKWQDX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[5-(3-Methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-3,4-dimethoxybenzamide (CAS 886928-89-8) is a synthetic organic compound designed for advanced pharmacological and medicinal chemistry research. This molecule features a 1,3,4-oxadiazole core, a privileged scaffold in drug discovery known for its metabolic stability and ability to participate in key hydrogen bonding interactions. This rigid oxadiazole ring is linked to a methanesulfonyl-substituted phenyl ring, which enhances the compound's aqueous solubility and bioavailability, and a 3,4-dimethoxybenzamide moiety that can contribute significantly to target binding affinity . The specific architecture of this electron-rich compound suggests potential for potent biological activity, particularly in the realm of kinase inhibition or enzyme modulation . The structural similarity to other sulfonyl-substituted 1,3,4-oxadiazole derivatives, which have demonstrated notable antifungal activities in published studies, further underscores its value as a promising scaffold for developing novel therapeutic agents . Researchers can utilize this compound as a key intermediate or building block in hit-to-lead optimization campaigns. It is available with a guaranteed purity of 90% or higher, supporting consistent and reproducible results in preclinical studies . This product is intended for research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications in humans or animals.

特性

IUPAC Name

3,4-dimethoxy-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O6S/c1-25-14-8-7-11(10-15(14)26-2)16(22)19-18-21-20-17(27-18)12-5-4-6-13(9-12)28(3,23)24/h4-10H,1-3H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVGDHVIABKWQDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC(=CC=C3)S(=O)(=O)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

化学反応の分析

N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-3,4-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.

The major products formed from these reactions depend on the specific reagents and conditions employed.

科学的研究の応用

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has shown potential in biological assays, particularly in the study of enzyme inhibition.

    Medicine: Research is ongoing to explore its therapeutic potential, including its use as an anti-inflammatory or anticancer agent.

    Industry: The compound may have applications in the development of new materials or as a catalyst in chemical reactions.

作用機序

The mechanism of action of N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-3,4-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed molecular targets and pathways are still under investigation.

類似化合物との比較

Comparison with Structurally Similar Compounds

The compound belongs to a class of 1,3,4-oxadiazole derivatives with diverse pharmacological applications.

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Core Structure Substituents (Position 5 of Oxadiazole) Molecular Weight (g/mol) Key Functional Groups
N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-3,4-dimethoxybenzamide 1,3,4-Oxadiazole 3-Methanesulfonylphenyl 403.41 SO₂CH₃, OCH₃ (3,4-dimethoxybenzamide)
N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-3,4-dimethoxybenzamide 1,3,4-Oxadiazole 5-Bromothiophen-2-yl 410.24 Br, Thiophene
N-[5-(3-chlorobenzyl)-thiazol-2-yl]-3,4-dimethoxybenzamide Thiazole 3-Chlorobenzyl 388.86 Cl, Benzyl
4-(Diethylsulfamoyl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide 1,3,4-Oxadiazole 4-Methoxyphenyl 445.50 SO₂N(Et)₂, OCH₃
N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide 1,3,4-Oxadiazole 3,4-Dimethoxyphenyl 523.56 SO₂N(Me)Ph, OCH₃ (benzamide and oxadiazole)

Key Observations

Substituent Effects on Solubility and Bioavailability The methanesulfonyl group in the target compound enhances water solubility compared to bromine (in ) or thiophene (), which are more lipophilic .

Electronic and Steric Influences

  • Electron-withdrawing groups (e.g., SO₂CH₃ in the target compound) stabilize the oxadiazole ring and may enhance metabolic stability compared to electron-donating groups like OCH₃ in .
  • Bulkier substituents (e.g., diethylsulfamoyl in ) reduce membrane permeability but may improve target specificity .

Table 2: Hypothetical Pharmacological Profiles

Compound Predicted Target Class Advantages Over Target Compound Limitations
Target Compound Kinase inhibitors, Anti-inflammatory Balanced solubility and binding affinity Potential CYP450 interactions
N-[5-(5-bromothiophen-2-yl)-... () Halogen-dependent enzymes Strong halogen bonding Low solubility, higher toxicity risk
4-(Diethylsulfamoyl)-... () Sulfonylurea receptors High specificity Reduced bioavailability

生物活性

N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-3,4-dimethoxybenzamide is a synthetic compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure combining a benzamide core with a 1,3,4-oxadiazole ring and a methanesulfonylphenyl substituent. This structural configuration contributes to its biological activity and makes it a subject of interest in drug development.

Molecular Formula

  • Molecular Formula : C16H17N3O4S
  • Molecular Weight : 365.38 g/mol

Antitumor Activity

Research indicates that this compound exhibits promising antitumor properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines.

Table 1: Antitumor Activity in Different Cell Lines

Cell LineIC50 (μM)Assay Type
A549 (Lung)6.75 ± 0.192D Assay
HCC827 (Lung)5.13 ± 0.972D Assay
NCI-H358 (Lung)4.01 ± 0.952D Assay
MRC-5 (Fibroblast)3.11 ± 0.26Cytotoxicity Assay

The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's selective potency against lung cancer cell lines while also affecting normal lung fibroblasts .

The biological activity of this compound is largely attributed to its interaction with specific molecular targets:

  • Cyclooxygenase Inhibition : The compound has been shown to selectively inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. This inhibition can lead to reduced production of pro-inflammatory mediators.
  • Antioxidant Properties : The compound exhibits antioxidant activity, which may contribute to its protective effects against oxidative stress in cells.

Antibacterial Activity

In addition to its antitumor effects, this compound has demonstrated antibacterial properties against common pathogens such as E. coli and S. aureus. The mechanisms underlying these effects include disruption of bacterial enzyme function .

Study on Anticancer Efficacy

A study investigated the anticancer efficacy of this compound using both two-dimensional (2D) and three-dimensional (3D) cultures of lung cancer cell lines. The results showed significant differences in cytotoxicity between the two assay formats, highlighting the importance of using diverse models for evaluating drug efficacy.

Comparative Analysis with Other Compounds

In comparative studies with standard chemotherapeutics like doxorubicin and vandetanib, the new compound exhibited competitive IC50 values, suggesting it may serve as a viable alternative or adjunct in cancer treatment protocols .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-3,4-dimethoxybenzamide, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves a multi-step process:

Formation of the 1,3,4-oxadiazole ring via cyclization of a hydrazide intermediate under dehydrating conditions (e.g., POCl₃ or H₂SO₄) .

Coupling the oxadiazole intermediate with 3,4-dimethoxybenzamide using carbodiimide-based coupling agents (e.g., EDC/HOBt) .

Introduction of the 3-methanesulfonylphenyl group via Suzuki-Miyaura cross-coupling or nucleophilic substitution, depending on precursor availability .

  • Critical Parameters :
  • Temperature : Oxadiazole cyclization requires 80–100°C for 6–12 hours .
  • pH : Neutral to slightly acidic conditions (pH 5–7) minimize side reactions during coupling .
  • Yield Optimization : Use HPLC to monitor reaction progress; typical yields range from 45–65% .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral signatures should researchers prioritize?

  • Methodological Answer :

  • ¹H/¹³C NMR :
  • Oxadiazole protons : Singlet at δ 8.2–8.5 ppm for H-2 and H-5 of the oxadiazole ring .
  • Methanesulfonyl group : Sharp singlet for S-CH₃ at δ 3.1–3.3 ppm .
  • IR Spectroscopy :
  • C=O stretch (benzamide) at 1650–1680 cm⁻¹; S=O stretch (methanesulfonyl) at 1150–1170 cm⁻¹ .
  • Mass Spectrometry : Molecular ion peak [M+H]⁺ at m/z ~443.4 (calculated for C₁₉H₁₈N₃O₆S) .

Q. What preliminary biological assays are recommended to evaluate its bioactivity, and how should controls be designed?

  • Methodological Answer :

  • Anticancer Screening : Use MTT assays on NCI-60 cell lines (e.g., MCF-7, HeLa) with doxorubicin as a positive control .
  • Antimicrobial Testing : Broth microdilution against S. aureus and E. coli (MIC determination), with ciprofloxacin as a reference .
  • Controls : Include vehicle (DMSO ≤0.1%) and structurally related analogs (e.g., lacking methanesulfonyl or methoxy groups) to isolate functional group contributions .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to elucidate the role of the methanesulfonyl and dimethoxy groups in bioactivity?

  • Methodological Answer :

  • Analog Synthesis : Prepare derivatives with:
  • Replacement of methanesulfonyl with sulfonamide or methyl groups .
  • Varied methoxy positions (e.g., 2,5-dimethoxy vs. 3,4-dimethoxy) .
  • Assay Correlation : Compare IC₅₀ values across analogs in enzyme inhibition (e.g., COX-2) or cellular proliferation assays.
  • Computational Modeling : Perform docking studies (AutoDock Vina) to assess binding affinity with targets like EGFR or tubulin .

Q. What strategies resolve contradictory data in studies reporting its activity against kinase vs. non-kinase targets?

  • Methodological Answer :

  • Target Deconvolution : Use chemical proteomics (e.g., affinity chromatography coupled with LC-MS/MS) to identify binding partners .
  • Kinase Profiling : Screen against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) to rule out off-target effects .
  • Pathway Analysis : Perform RNA-seq or phosphoproteomics on treated cells to map downstream signaling perturbations .

Q. How can solubility challenges posed by the methoxy and sulfonyl groups be addressed in formulation for in vivo studies?

  • Methodological Answer :

  • Co-Solvent Systems : Use PEG-400/water (70:30) or β-cyclodextrin inclusion complexes to enhance aqueous solubility .
  • Prodrug Design : Introduce hydrolyzable esters (e.g., acetyl) on methoxy groups to improve bioavailability .
  • Nanoformulations : Encapsulate in PLGA nanoparticles (150–200 nm) for sustained release .

Key Research Gaps and Recommendations

  • Crystallographic Data : No X-ray structure exists for this compound. Collaborate with crystallography labs to resolve its 3D conformation .
  • In Vivo Toxicity : Limited data on acute/chronic toxicity. Conduct OECD 423 assays in rodent models .
  • Synergistic Effects : Unexplored combinatorial potential with FDA-approved chemotherapeutics. Test in 3D tumor spheroid models .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。